Paspalinine
Overview
Description
Paspalinine is a member of the indole diterpenoid family, a class of natural products characterized by a hybrid molecular architecture consisting of an indole nucleus and a diterpenoid moiety. It was first discovered in the 1960s from the fungus Claviceps paspali . This compound and its derivatives are known for their potent activity as potassium channel antagonists, making them potential candidates for the treatment of neurological disorders and glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of paspalinine has been achieved through various synthetic routes. One notable method involves the formation of the indole ring via a highly efficient protocol developed in 2012 . This method includes key steps such as reductive alkylation, Rupe rearrangement, and Nazarov cyclization . Another approach involves the use of enzymatic desymmetrization and Ireland-Claisen rearrangement .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it typically involves the cultivation of the producing fungi, followed by extraction and purification of the compound. Advances in synthetic biology may offer future avenues for large-scale production through genetically engineered microorganisms .
Chemical Reactions Analysis
Types of Reactions: Paspalinine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 13-desoxypaxilline .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like cytochrome P450 monooxygenase and prenyltransferases for prenylation reactions .
Major Products: Major products formed from these reactions include paspalitrems A and C, which are derived from the prenylation of this compound .
Scientific Research Applications
Paspalinine has a wide range of scientific research applications:
Mechanism of Action
Paspalinine exerts its effects primarily by inhibiting potassium ion channels in the nervous system . This inhibition leads to neurotoxic and tremorgenic symptoms in mammals and insects. The compound’s molecular targets include specific potassium channels, and its pathways involve the modulation of ion flow across cell membranes .
Comparison with Similar Compounds
Similar Compounds: Paspalinine is structurally related to other indole diterpenoids such as paspaline, paxilline, and nodulisporic acids . These compounds share a common pentacyclic ring system composed of an indole nucleus and a terpenoid moiety .
Uniqueness: What sets this compound apart is its potent activity as a potassium channel antagonist, which is more pronounced compared to its analogs . Additionally, its unique synthetic routes and reaction conditions make it a valuable compound for synthetic organic chemistry research .
Properties
IUPAC Name |
(1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-23(2)22-19(29)14-20-26(30)10-9-15-13-17-16-7-5-6-8-18(16)28-21(17)25(15,4)24(26,3)11-12-27(20,31-22)32-23/h5-8,14-15,22,28,30H,9-13H2,1-4H3/t15-,22-,24+,25+,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTIXFRJAOKMRK-SAMRHTEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63722-91-8 | |
Record name | (3R,5bS,7aS,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-Dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6′,7′:6,7]indeno[1,2-b]indol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63722-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paspalinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063722918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PASPALININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D97Q5DS722 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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